![molecular formula C25H27N3O5S B2682536 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine CAS No. 1207010-29-4](/img/structure/B2682536.png)
1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a molecule would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the starting materials available. It might involve reactions such as nucleophilic substitution, ring formation, and functional group interconversion .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of the molecule would be influenced by the functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the sulfonyl group could potentially be reduced or oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of the molecule would be influenced by its structure and functional groups. These properties could include its solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
1,3,4-oxadiazole derivatives have demonstrated notable antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized a series of compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which exhibited valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017). Additionally, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles with antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Corrosion Inhibition
In a study conducted by Ammal et al. (2018), 1,3,4-oxadiazole derivatives were assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. Their results indicated effective protective layer formation on the mild steel surface (Ammal et al., 2018).
Crystal Structure Analysis
Research by Kumara et al. (2017) focused on the crystal structure of 1,3,4-oxadiazole derivatives. They conducted density functional theory (DFT) calculations to understand the reactive sites of these molecules, highlighting their potential for various applications (Kumara et al., 2017).
Enzymatic Activity Studies
A study by Khalid et al. (2016) explored the effects of synthesized 1,3,4-oxadiazole derivatives against butyrylcholinesterase (BChE) enzyme. This research included molecular docking studies to understand the binding affinity and ligand orientation in BChE's active sites, which is significant for developing therapeutic agents (Khalid et al., 2016).
Mesomorphic and Photo-Luminescent Properties
A study by Han et al. (2010) investigated the phase behaviors and photo-luminescent properties of 1,3,4-oxadiazole derivatives. They found that these compounds exhibited cholesteric mesophases and strong blue fluorescence emission, which is relevant for materials science and optoelectronic applications (Han et al., 2010).
Anticancer Activity
Research by Redda and Gangapuram (2007) focused on the synthesis and evaluation of 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. Their studies showed moderate cytotoxicity in MCF-7 breast cancer cell lines, indicating the potential therapeutic application of these compounds (Redda & Gangapuram, 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-4-31-19-7-5-18(6-8-19)24-26-25(33-27-24)23-17(3)21-15-20(9-10-22(21)32-23)34(29,30)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGIXOZBFFACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCC(CC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2682453.png)
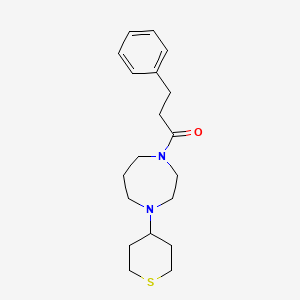
![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)
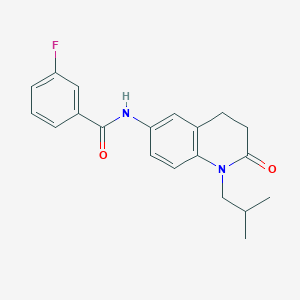

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2682460.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682465.png)
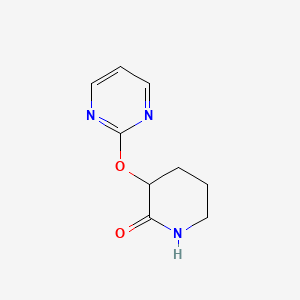
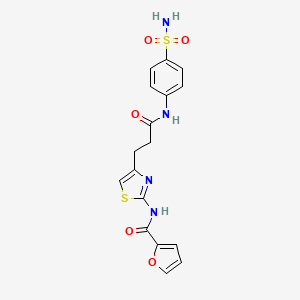
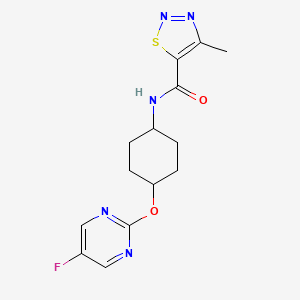

![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)
